molecular formula C19H23NO3 B2409852 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone CAS No. 477320-07-3

3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone

Cat. No. B2409852
CAS RN: 477320-07-3
M. Wt: 313.397
InChI Key: KBIDBOTYUPXZAL-UHFFFAOYSA-N
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Description

The compound “3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone” is an organic compound containing two ethoxyphenyl groups attached to a propanone backbone. The presence of the ethoxyphenyl groups suggests that this compound may have properties similar to other ethoxyphenyl-containing compounds, such as certain types of pharmaceuticals or dyes .


Molecular Structure Analysis

The molecular structure of “this compound” would likely show a central propanone group (a three-carbon chain with a carbonyl group at one end), with the two ethoxyphenyl groups attached at the first and third carbons .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds often undergo reactions at the carbonyl group or at the aromatic rings .

Scientific Research Applications

N⋯π and O⋯π Interactions in Crystal Packing

  • A study by Zhang, Wu, and Zhang (2011) in "CrystEngComm" discusses the utilization of N⋯π interaction and hydrogen bonds in the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound closely related to 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone. This research is significant in understanding molecular interactions in solid-state chemistry (Zhang, Wu, & Zhang, 2011).

α-Chlorination of Aryl Ketones

  • Tsuruta, Harada, Nishino, and Kurosawa (1985) explored the α-chlorination of aryl ketones, including derivatives of 1-phenyl-1-propanone, which is structurally similar to this compound. This study, published in the "Bulletin of the Chemical Society of Japan," contributes to our understanding of reaction mechanisms in synthetic organic chemistry (Tsuruta, Harada, Nishino, & Kurosawa, 1985).

Formation on Acid Treatment of Birch Lignin

  • Research by Li, Lundquist, and Stenhagen (1996) on the formation of 1-(4-Hydroxy-3,5-dimethoxy-phenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone on acid treatment of Birch Lignin offers insights into lignin chemistry and its decomposition products. This study is relevant for understanding the behavior of complex organic molecules under acidic conditions (Li, Lundquist, & Stenhagen, 1996).

Asymmetric Synthesis of Chiral Intermediates

  • Choi, Choi, Kim, Uhm, and Kim (2010) in "Applied Microbiology and Biotechnology" explored the asymmetric synthesis of chiral intermediates using microbial reductases. This research is pertinent to the synthesis of compounds like this compound, which could be used in the pharmaceutical industry (Choi, Choi, Kim, Uhm, & Kim, 2010).

Degradation of Lignin Model Compounds

  • Kawai, Umezawa, and Higuchi (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds, providing insights into the breakdown of complex organic molecules, which could inform the study of similar compounds like this compound (Kawai, Umezawa, & Higuchi, 1988).

Chemical, Physical, and Biological Properties of Related Molecules

  • Vasanthi, Jonathan, Sathya, Revathi, and Usha (2020) conducted a comprehensive study on the chemical, physical, and biological properties of a chalcone derivative similar to this compound, providing valuable information on the properties and applications of such molecules (Vasanthi, Jonathan, Sathya, Revathi, & Usha, 2020).

Mechanism of Action

The mechanism of action of “3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone” is not known, as it is a relatively unstudied compound .

Safety and Hazards

The safety and hazards associated with “3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone” are not known. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone” could include further investigation into its synthesis, properties, and potential applications. Given its structural similarity to other ethoxyphenyl compounds, it may have potential uses in pharmaceuticals or materials science .

properties

IUPAC Name

3-(4-ethoxyanilino)-1-(4-ethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-22-17-9-5-15(6-10-17)19(21)13-14-20-16-7-11-18(12-8-16)23-4-2/h5-12,20H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIDBOTYUPXZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477320-07-3
Record name 3-(4-ETHOXYANILINO)-1-(4-ETHOXYPHENYL)-1-PROPANONE
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